molecular formula C17H20F2N6O B6461088 2-(3,3-difluorocyclobutanecarbonyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2549009-74-5

2-(3,3-difluorocyclobutanecarbonyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6461088
CAS No.: 2549009-74-5
M. Wt: 362.4 g/mol
InChI Key: NCIYJWQYMPEWHX-UHFFFAOYSA-N
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Description

The compound you mentioned contains several structural components that are common in medicinal chemistry, such as the 1,2,4-triazolo[4,3-b]pyridazine and cyclobutane moieties . These structures are often found in compounds with diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .


Molecular Structure Analysis

The molecular structure of your compound would be characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring fused to a cyclobutane ring, with a difluorocarbonyl group attached to the cyclobutane . The exact structure would depend on the specific positions of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactivity of your compound would likely be influenced by the presence of the triazole and pyridazine rings, as well as the difluorocarbonyl group . These groups could potentially participate in a variety of chemical reactions, depending on the conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by its molecular structure. For example, the presence of the difluorocarbonyl group could potentially increase its polarity, which could affect its solubility and stability .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many compounds with a triazole ring have been found to inhibit various enzymes, which could potentially explain their pharmacological activities .

Properties

IUPAC Name

(3,3-difluorocyclobutyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N6O/c1-10-20-21-14-2-3-15(22-25(10)14)23-6-12-8-24(9-13(12)7-23)16(26)11-4-17(18,19)5-11/h2-3,11-13H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIYJWQYMPEWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5CC(C5)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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